(+-)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl chloride with 1-(methylamino)butane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium iodide in acetone for halide substitution
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the primary amine
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A similar compound with stimulant effects on the central nervous system.
Pseudoephedrine: Another related compound used as a decongestant.
Phenylephrine: A compound with similar structural features used as a vasoconstrictor.
Uniqueness
(±)-alpha-(1-(Methylamino)butyl)benzyl alcohol hydrochloride is unique in its specific combination of functional groups and chiral nature, which contribute to its distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
63991-25-3 |
---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
(1-hydroxy-1-phenylpentan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H |
InChI Key |
DBMBOQURAYUHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C1=CC=CC=C1)O)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.